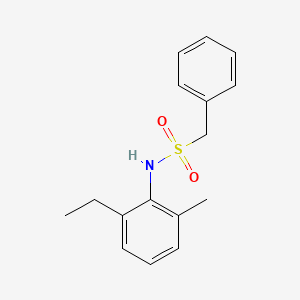

![molecular formula C19H20N4O2 B5589254 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-4H-1,2,4-triazol-3-ylacetamide](/img/structure/B5589254.png)

2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-4H-1,2,4-triazol-3-ylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives similar to 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-4H-1,2,4-triazol-3-ylacetamide involves multi-step chemical reactions, starting from base chemicals through to the final compound. A representative process involves the reaction of phenoxyacetyl chloride with intermediate 4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine. The structures of these compounds are confirmed through various spectroscopic methods, including 1H NMR, 13C NMR, MS, IR, and elemental analyses (Liao et al., 2017).

Molecular Structure Analysis

The molecular structure of derivatives similar to the target compound has been detailed through crystallography, indicating specific arrangements and bond angles between the molecular components. For example, an orthorhombic space group with significant dihedral angles between the triazole ring and adjacent benzene rings was reported for a structurally similar compound, highlighting the complex interactions within these molecules (Xu Liang).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, with functionalities that can be modified to produce different derivatives. For instance, the introduction of different substituents through reactions such as S-alkylation under alkali conditions can significantly alter the compounds' biological activities and physical properties. The structure-activity relationships (SAR) of these compounds provide insights into how modifications affect their chemical behavior and efficacy (Hu Yu-sen).

科学的研究の応用

Synthesis and Antimicrobial Properties

Triazole compounds, through their synthesis and metal coordination, have demonstrated significant antimicrobial properties. For example, Sumrra et al. (2018) explored the synthesis of a Schiff base compound involving triazole and its metal complexes, revealing enhanced bioactivity upon metal chelation. These compounds were evaluated for their antioxidant, enzyme inhibition, and antibacterial/antifungal activities, suggesting their potential in developing antimicrobial agents (Sumrra et al., 2018).

Anticancer Agents

Triazole derivatives have also been investigated for their potential as anticancer agents. Holla et al. (2002) synthesized bis-phenoxyacetic acids starting from 1,4-quinols, leading to compounds that exhibited promising anticancer properties against a panel of 60 cell lines derived from various cancer types, indicating the therapeutic potential of triazole-based compounds in oncology (Holla et al., 2002).

Allosteric Modifiers of Hemoglobin

Research by Randad et al. (1991) on isomeric series of 2-(aryloxy)-2-methylpropionic acids, including triazole-related structures, showed their capability to decrease the oxygen affinity of human hemoglobin A. These compounds could have applications in clinical or biological areas that require reversal of depleted oxygen supply, such as ischemia or stroke, highlighting the diverse biomedical applications of triazole compounds (Randad et al., 1991).

Luminescent Probes and Catalysis

Triazole frameworks have been used as luminescent probes for detecting ions such as Ca(2+) and cyano complexes, as demonstrated by Wang et al. (2016). This indicates their utility in sensor technology and analytical chemistry (Wang et al., 2016). Additionally, triazole-based ligands have been involved in catalysis, as shown by Saleem et al. (2013), where they were used in the catalytic oxidation of alcohols and transfer hydrogenation of ketones, suggesting their role in chemical synthesis and industrial processes (Saleem et al., 2013).

特性

IUPAC Name |

2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(1H-1,2,4-triazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-19(2,14-6-4-3-5-7-14)15-8-10-16(11-9-15)25-12-17(24)22-18-20-13-21-23-18/h3-11,13H,12H2,1-2H3,(H2,20,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVAOUOYCOUUVHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3=NC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(4H-1,2,4-triazol-3-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-furamide](/img/structure/B5589177.png)

![3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde semicarbazone](/img/structure/B5589189.png)

![(3R*,4S*)-1-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5589196.png)

![7-[(2-phenyl-1,3-thiazol-4-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5589202.png)

![1-[5-fluoro-2-methyl-4-(4-methyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5589220.png)

![(3R*,4S*)-N-(2,4-difluorophenyl)-3-isopropyl-4-[(methylsulfonyl)amino]-1-pyrrolidinecarboxamide](/img/structure/B5589234.png)

![1-tert-butyl-5-oxo-N-[3-(4-pyridinyl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5589241.png)

![5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5589247.png)

![6-[(methyl{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5589259.png)

![4-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5589266.png)

![(3aS*,7aR*)-5-methyl-2-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5589274.png)

![2-(1-piperidinyl)-4-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5589285.png)